molecular formula C12H15NO2 B3048498 1-Morpholino-2-phenylethanone CAS No. 17123-83-0

1-Morpholino-2-phenylethanone

Cat. No.: B3048498
CAS No.: 17123-83-0
M. Wt: 205.25 g/mol
InChI Key: UOEAKFDLEWRHEY-UHFFFAOYSA-N
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Description

Historical Evolution of Morpholino-Phenylethanone Derivatives

The development of morpholino-phenylethanone derivatives is rooted in the broader exploration of morpholine-based compounds, which began with James Summerton’s pioneering work on Morpholino oligos in 1985. While Summerton’s focus lay in antisense therapeutics, his innovations in morpholine subunit synthesis laid foundational methodologies for later derivatives, including 1-morpholino-2-phenylethanone. Early synthetic routes to such compounds emerged from nucleophilic substitution reactions between morpholine and halogenated acetophenones, as exemplified by patented processes involving the reaction of morpholine with 1-(4-fluorophenyl)ethanone under thermal conditions.

A pivotal advancement occurred in the late 1990s, when synthetic protocols shifted toward optimizing coupling efficiency and regioselectivity. For instance, the use of solid-phase supports and activated subunits, initially developed for Morpholino oligo assembly, was adapted for small-molecule derivatives like this compound. This transition enabled scalable production and improved purity, critical for academic and industrial applications. The compound’s CAS registration (17123-83-0) in the early 2000s marked its formal entry into chemical databases, though its synthetic utility had already been hinted at in earlier patents.

Academic Significance in Heterocyclic Compound Research

This compound occupies a unique niche in heterocyclic chemistry due to its dual functionality: the electron-rich morpholine ring and the electrophilic ketone group. This combination facilitates its role as a precursor in multicomponent reactions, particularly in the synthesis of nitrogen-containing heterocycles. For example, its morpholine subunit has been leveraged in Willgerodt–Kindler reactions to form thioamide derivatives, while the acetophenone group participates in cyclization reactions, such as Nazarov cyclizations, to construct polycyclic frameworks.

The compound’s academic value is further underscored by its utility in studying electronic effects on reaction kinetics. The morpholine ring’s electron-donating nature alters the electrophilicity of the adjacent ketone, enabling tunable reactivity in aldol condensations and Michael additions. This tunability has been exploited in asymmetric synthesis, where this compound serves as a chiral auxiliary in enantioselective hydrogenations. Such applications highlight its role in advancing stereochemical control strategies, a cornerstone of modern organic synthesis.

Research Landscape and Knowledge Gaps

Current research on this compound is fragmented, with studies often focusing on its utility as an intermediate rather than its intrinsic properties. For instance, recent work has detailed its incorporation into PHGDH inhibitors for oncology applications and its use in ramelteon synthesis. However, systematic investigations into its physicochemical behavior—such as solvatochromism, crystal packing dynamics, or metabolic stability—remain scarce.

A critical knowledge gap lies in the compound’s supramolecular interactions. While its melting point (95–96°C) and refractive index (1.547) are well-documented, studies on its hydrogen-bonding patterns or coordination chemistry are absent. Additionally, comparative analyses of its reactivity relative to non-morpholine-containing acetophenones are needed to clarify the electronic contributions of the morpholine ring. Future research could prioritize these areas to unlock novel applications in materials science or medicinal chemistry.

Properties

CAS No.

17123-83-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-morpholin-4-yl-2-phenylethanone

InChI

InChI=1S/C12H15NO2/c14-12(13-6-8-15-9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

UOEAKFDLEWRHEY-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CC2=CC=CC=C2

Canonical SMILES

C1COCCN1C(=O)CC2=CC=CC=C2

Other CAS No.

17123-83-0

Origin of Product

United States

Preparation Methods

1-Morpholino-2-phenylethanone can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with phenylacetic acid. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity . Industrial production methods often involve similar processes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Morpholino-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring or phenyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Synthesis and chemical reactions 1-Morpholino-2-phenylethanone can be synthesized through the copper-catalyzed oxidative amidation of cinnamic acids or arylacetic acids . It can be created from readily available materials . For example, a reaction of acetophenone and morpholine yielded 6% of this compound .

Material Science The unique structure of this compound makes it a candidate for developing new materials with specific electronic or optical properties.

Medicinal Chemistry The morpholino moiety, present in this compound, is a common structural element in many pharmaceuticals . Some studies have investigated the potential antiviral and antibacterial properties of compounds containing related structural motifs .

Biological Studies Researchers have investigated the interactions of this compound with biological molecules to understand its potential therapeutic effects. Studies focus on the development of inhibitors, for example, of Mcl-1 and Bcl-2 dual inhibitors .

Related Morpholino Compounds

Other morpholino compounds have demonstrated diverse applications and activities:

  • Antiviral Activity: Flavonoids, including those with morpholino groups, have demonstrated antiviral activity against viruses such as HIV 1 and HIV 2 immunodeficiency . Flavonoids can inhibit enzymes involved in the virus life cycle .
  • Drug Discovery: Researchers have designed and synthesized morpholino-1H-phenalene compounds as dual inhibitors .
  • Catalysis: Magnetic ionic liquids based on caffeine have been used as catalysts in synthesizing xanthenes .
  • Other research Morpholine-containing compounds have been used in synthesizing a variety of derivatives with good yields .

Mechanism of Action

The mechanism by which 1-Morpholino-2-phenylethanone exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-Methoxy-N-methyl-2-phenylacetamide (4k)
  • Structure : Replaces morpholine with an N-methoxy-N-methyl group.
  • Properties : Sticky oil (70% yield), with distinct ¹H NMR signals at δ 3.17 (s, 3H, N-CH₃) and 3.58 (s, 3H, O-CH₃) .
  • Key Difference: The absence of a cyclic amine reduces steric hindrance but decreases thermal stability compared to morpholino derivatives.
2-(2-Hydroxyphenyl)-1-morpholinoethanone (2o)
  • Structure : Introduces a hydroxyl group on the phenyl ring.
  • Properties : White solid (60% yield), m.p. 109–110°C. ¹H NMR shows a broad singlet at δ 9.52 (OH) .
  • Key Difference : The hydroxyl group enables hydrogen bonding, increasing polarity and melting point relative to the parent compound.

Cyclopropane and Aromatic Substitutions

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)
  • Structure: Cyclopropane ring fused with phenoxy and phenyl groups.
  • Properties : Colorless oil (53% yield, dr 20:1) with lower crystallinity due to diastereomerism .
  • Key Difference : The cyclopropane ring introduces strain, altering reactivity in ring-opening reactions.
2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone
  • Structure: Diphenyl ethanone with an anilino substituent.
  • Properties : Crystalline solid characterized by X-ray diffraction, showing planar geometry and intramolecular hydrogen bonding .
  • Key Difference: The anilino group facilitates charge-transfer interactions, relevant in materials science .

Pharmacologically Active Analogues

1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone
  • Structure : Pyrrolidine replaces morpholine; indenyl group substitutes phenyl.
  • Properties: Psychoactive cathinone derivative with confirmed structure via HRMS and NMR .
  • Key Difference : The pyrrolidine and indenyl groups enhance lipophilicity, impacting blood-brain barrier penetration .

Halogenated Derivatives

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone
  • Structure : Chlorobenzimidazole substituent.
  • Properties : Crystalline solid (MFCD00182104) with Cl-induced electronic effects altering C=O reactivity .
  • Key Difference: The electron-withdrawing Cl atom reduces nucleophilic attack susceptibility compared to morpholino derivatives.

Comparative Analysis Table

Compound Name Key Functional Groups Physical State Yield Notable Properties Reference
1-Morpholino-2-phenylethanone Morpholine, phenyl, ketone White solid 91% High thermal stability, polar solvent solubility
N-Methoxy-N-methyl-2-phenylacetamide N-MeO-N-Me, ketone Sticky oil 70% Lower stability, hygroscopic
2-(2-Hydroxyphenyl)-1-morpholinoethanone Morpholine, o-hydroxyphenyl White solid 60% Hydrogen bonding, higher m.p.
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone Cyclopropane, phenoxy Colorless oil 53% Diastereomerism, strained ring
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Pyrrolidine, indenyl Crystalline N/A Psychoactive, lipophilic

Q & A

Q. What are the standard synthetic routes for 1-Morpholino-2-phenylethanone, and what analytical methods validate its purity and structure?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, α-chloro-β-keto intermediates may react with morpholine under basic conditions. Post-synthesis, characterization includes:
  • NMR Spectroscopy : 1H^1H NMR (CDCl3_3) shows peaks for morpholine protons (δ 3.41–3.75 ppm) and aromatic protons (δ 7.23–7.32 ppm). 13C^{13}C NMR confirms carbonyl (δ 169.58 ppm) and morpholine carbons (δ 41.04–66.93 ppm) .
  • Chromatography : Preparative column chromatography (e.g., silica gel with hexanes/EtOAc) isolates the compound and determines diastereomeric ratios .

Q. How does NMR spectroscopy differentiate this compound from structurally similar derivatives?

  • Methodological Answer : Key NMR distinctions include:
  • Morpholine Signals : Split into multiplets (δ 3.41–3.75 ppm) due to coupling with adjacent protons.
  • Carbonyl Carbon : A deshielded 13C^{13}C signal (δ ~169 ppm) confirms the ketone group.
  • Aromatic vs. Aliphatic Protons : Aromatic protons (δ ~7.2–7.3 ppm) are distinct from aliphatic morpholine protons .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density distribution and local kinetic energy. This predicts:
  • Reactivity : Electron-deficient regions (e.g., carbonyl carbon) for nucleophilic attack.
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions.
  • Validation : Compare computed vs. experimental NMR/IR spectra to refine parameters .

Q. What strategies address contradictions between in vitro antifungal efficacy and limited biofilm penetration in morpholino ketones?

  • Methodological Answer : For related compounds (e.g., 2-bromo-2-chloro derivatives):
  • Assay Design : Use M27-A3 (MIC) and MFC (fungicidal activity) to differentiate static vs. cidal effects.
  • Biofilm Studies : XTT assay quantifies metabolic activity of sessile cells; SEM imaging assesses structural disruption.
  • Mechanistic Insight : Test cell-wall synthesis inhibitors (e.g., sorbitol rescue assays) to rule out targets .

Q. Which crystallographic tools (e.g., SHELX, ORTEP) are optimal for resolving hydrogen-bonding networks in morpholino ketones?

  • Methodological Answer :
  • SHELX Suite : SHELXL refines small-molecule structures using high-resolution data; SHELXD solves phases for twinned crystals.
  • ORTEP-3 : Visualizes thermal ellipsoids and hydrogen bonds (e.g., C=O···H-N interactions).
  • Validation : Cross-check with graph-set analysis (e.g., Etter’s rules) to classify H-bond patterns .

Q. How do hydrogen-bonding motifs influence the crystallographic stability of this compound derivatives?

  • Methodological Answer :
  • Graph-Set Analysis : Classify H-bonds into chains (C), rings (R), or intramolecular (S) motifs.
  • Thermal Stability : DSC/TGA correlates melting points with H-bond density (e.g., stronger networks increase melting points).
  • Case Study : Compare packing in polymorphs to identify energetically favorable H-bond arrangements .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results between computational predictions and experimental NMR data?

  • Methodological Answer :
  • Error Sources : Check basis set adequacy in DFT (e.g., B3LYP/6-31G* vs. higher-tier methods).
  • Solvent Artifacts : NMR shifts vary with solvent polarity; simulate solvent effects in computational models.
  • Dynamic Effects : Consider conformational flexibility (e.g., morpholine ring puckering) not captured in static DFT .

Tables for Key Data

Q. Table 1. NMR Assignments for this compound

Proton/Carbon Type1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
Morpholine (-NCH2_2)3.41–3.75 (m)41.04, 42.04, 46.88
Aromatic (Ph)7.23–7.32 (m)126.68–134.78
Carbonyl (C=O)-169.58
Data from .

Q. Table 2. Antifungal Activity of Related Ketones

CompoundMIC (μg/mL)MFC (μg/mL)Biofilm Efficacy
2-Bromo-2-chloro derivative0.00195–0.007832Minimal (XTT assay)
Data from .

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